delta-Guaiene
Overview
Description
Delta-Guaiene is a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 . It is a carbobicyclic compound, specifically a 1,2,3,3a,4,5,6,7-octahydroazulene substituted by methyl groups at positions 3 and 8 and by a prop-1-en-2-yl group at position 5 . This compound is known for its presence in various plant sources and is commonly used in the fragrance and flavoring industries to impart earthy and spicy aromas .
Preparation Methods
Delta-Guaiene can be synthesized through enzymatic reactions involving this compound synthase, an enzyme that catalyzes the conversion of farnesyl diphosphate to this compound . This enzyme requires magnesium ions (Mg2+) as a cofactor . Industrial production methods often involve the extraction of this compound from natural sources such as agarwood, where it is produced in response to stress or injury to the plant . The production can be enhanced by treating cultured cells of Aquilaria with methyl jasmonate, which induces the production of sesquiterpenes including this compound .
Chemical Reactions Analysis
Delta-Guaiene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
Delta-Guaiene has several scientific research applications across different fields:
Mechanism of Action
The mechanism by which delta-guaiene exerts its effects involves its interaction with specific molecular targets and pathways. As a platelet aggregation inhibitor, this compound interferes with the mechanisms leading to blood platelet aggregation, including the activation and shape change phases, the dense-granule release reaction, and the stimulation of the prostaglandin-thromboxane system . In plants, this compound is produced as part of the plant’s defense response to stress or injury, mediated by enzymes like this compound synthase .
Comparison with Similar Compounds
Similar compounds include alpha-guaiene and alpha-humulene, which are also sesquiterpenes with similar molecular structures . delta-guaiene is unique in its specific substitution pattern and its distinctive aroma profile. While alpha-guaiene and alpha-humulene are also used in the fragrance industry, this compound is particularly valued for its earthy and spicy notes .
Properties
IUPAC Name |
3,8-dimethyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h12-13,15H,1,5-9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAJBLWYOIUHHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(CCC(CC12)C(=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863253 | |
Record name | 3,8-Dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
274.00 to 275.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | alpha-Bulnesene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3691-11-0 | |
Record name | alpha-Bulnesene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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